

Technical Monograph: 7-Methoxy-2-methyl-1H-indole

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Compound of Interest

Compound Name: 7-methoxy-2-methyl-1H-indole

CAS No.: 53512-46-2

Cat. No.: B1593696

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CAS Registry Number: 53512-46-2 Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Executive Summary

7-Methoxy-2-methyl-1H-indole represents a specialized subclass of the indole heterocycle, distinguished by the electron-donating methoxy group at the 7-position and a steric/metabolic block at the 2-position.[\[1\]](#)[\[2\]](#) Unlike its more common 5-methoxy isomer (a melatonin precursor), the 7-methoxy variant serves as a critical probe for examining the steric tolerance of binding pockets in GPCRs (specifically melatonin MT1/MT2 and serotonin 5-HT receptors) and nuclear receptors like the Aryl Hydrocarbon Receptor (AhR).[\[1\]](#)[\[2\]](#) This guide details its physicochemical profile, overcoming the specific synthetic challenges associated with ortho-substituted hydrazines, and its application in medicinal chemistry.[\[2\]](#)

Physicochemical Profile

The introduction of the methyl group at C2 significantly enhances the stability of the indole core against oxidative degradation compared to the parent 7-methoxyindole.[\[3\]](#)

Property	Value / Description	Technical Note
Appearance	Off-white to tan crystalline solid	Darkens upon exposure to light/air (oxidation to indolenines).[1][2][3]
Solubility	DMSO, DMF, DCM, Methanol	Poor water solubility due to lipophilic 2-Me and 7-OMe groups.[1][2]
pKa (NH)	~17 (Estimated)	The 7-OMe group increases electron density, making the NH proton slightly less acidic than unsubstituted indole.
LogP	~2.8 (Predicted)	Suitable for CNS penetration; higher lipophilicity than 5-methoxy isomers.[1][2][3]
H-Bond Donors	1 (Indole NH)	Critical for binding site anchoring (e.g., Serine residues).[2][3]
H-Bond Acceptors	2 (N, OMe)	The 7-OMe oxygen often acts as an intramolecular acceptor or steric clash point.[1][2]

Synthetic Architecture: The Fischer Indole Challenge

Synthesizing 7-substituted indoles via the Fischer Indole Synthesis is notoriously more difficult than 5- or 6-substituted isomers due to the steric hindrance at the ortho position of the hydrazone intermediate.[1][2]

Mechanistic Pathway & Protocol

The synthesis typically utilizes (2-methoxyphenyl)hydrazine and acetone (or an acetone equivalent like ethyl acetoacetate followed by decarboxylation).[3]

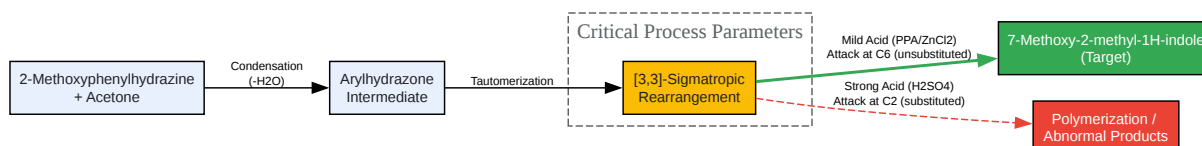
Critical Control Point: The cyclization step involves a [3,3]-sigmatropic rearrangement.[3] In ortho-substituted hydrazones, the rearrangement can theoretically occur at the substituted carbon (leading to elimination or migration) or the unsubstituted carbon. To favor the formation of 7-methoxy-2-methylindole (unsubstituted carbon attack), mild Lewis acids ($ZnCl_2$) or Polyphosphoric Acid (PPA) are superior to harsh mineral acids (H_2SO_4), which promote polymerization.[1][2]

Experimental Protocol (PPA Method)

- **Hydrazone Formation:** Dissolve (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol. Stir at room temperature for 2 hours. Evaporate solvent to isolate the hydrazone oil.[3]
- **Cyclization:** Add the crude hydrazone to Polyphosphoric Acid (PPA) pre-heated to 80°C.
- **Temperature Control:** Slowly raise temperature to 100-110°C. Warning: Exotherms can lead to tar formation.[3] Monitor via TLC.
- **Quenching:** Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with NaOH to pH 8.[3]
- **Purification:** Extract with Ethyl Acetate. The crude product is often dark; purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the off-white solid.[3]

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the critical decision node regarding acid catalyst selection.



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Caption: Pathway selectivity in Fischer Indole Synthesis for 7-substituted indoles. Selection of mild acid catalysts (PPA) minimizes side reactions.

Spectroscopic Characterization (Predicted)

Verification of the 7-methoxy-2-methyl structure relies on distinguishing it from the 5-methoxy isomer.^{[1][2][3]} The NMR signals are distinct due to the shielding/deshielding patterns of the methoxy group.

Nucleus	Shift (δ ppm)	Multiplicity	Assignment	Causality/Interpretation
^1H	~8.0 - 8.5	Broad Singlet	NH (1)	Exchangeable with D_2O . [1] [2] [3]
^1H	~7.0 - 7.2	Doublet (d)	C4-H	Deshielded relative to C5/C6. [1] [2] [3]
^1H	~6.9 - 7.0	Triplet (t)	C5-H	Pseudo-triplet due to ortho-coupling with C4 and C6. [1] [2] [3]
^1H	~6.6 - 6.7	Doublet (d)	C6-H	Shielded by the ortho-methoxy group at C7. [1] [2] [3]
^1H	~3.95	Singlet (s)	O-CH ₃ (7)	Characteristic methoxy singlet. [1] [2] [3]
^1H	~2.40	Singlet (s)	C-CH ₃ (2)	Methyl group on the pyrrole ring. [3]
^{13}C	~146.0	Quaternary	C7	Ipso-carbon attached to oxygen (highly deshielded). [1] [2] [3]
^{13}C	~135.0	Quaternary	C2	Alpha-carbon of the indole. [3]

Differentiation Note: In the 5-methoxy isomer, the aromatic region shows a characteristic "split" pattern with a singlet-like signal for the C4 proton (meta to methoxy) and specific coupling constants that differ from the 7-methoxy's 1,2,3-trisubstituted benzene ring pattern.[\[1\]](#)[\[2\]](#)

Medicinal Chemistry Applications

The **7-methoxy-2-methyl-1H-indole** scaffold is not merely a passive building block; it possesses intrinsic biological relevance and serves as a template for specific receptor modulation.^{[1][2][3]}

Aryl Hydrocarbon Receptor (AhR) Modulation

Research indicates that methoxy- and methyl-substituted indoles can act as ligands for the AhR.^{[2][3]} While 6-formylindolo[3,2-b]carbazole (FICZ) is a high-affinity ligand, simple indoles like 7-methoxy-2-methylindole bind with lower affinity but can modulate downstream CYP1A1 expression.^{[1][2][3]} The 7-methoxy group alters the binding mode within the hydrophobic pocket of AhR compared to the 5-methoxy analogs.

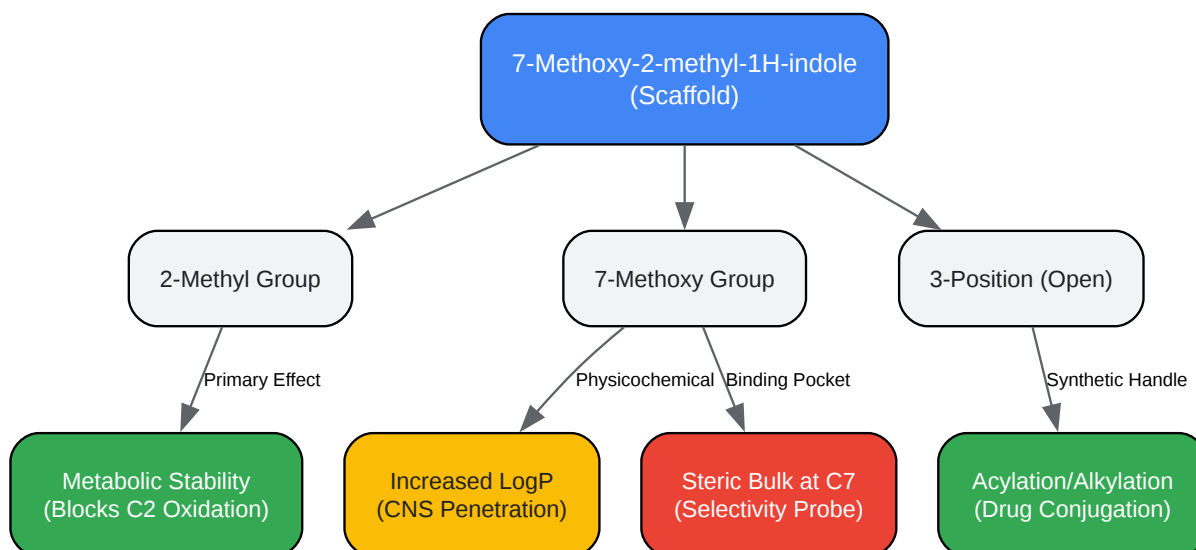
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a structural analog of the indole core found in Indomethacin.^[3]

- SAR Insight: The 2-methyl group in Indomethacin is essential for positioning the molecule in the COX enzyme active site.^[3]
- Substitution: While Indomethacin has a 5-methoxy group, 7-methoxy analogs are synthesized to test the "width" of the hydrophobic channel in COX-2 vs. COX-1.^{[1][2]} The 7-position is often used to introduce solubility-enhancing groups or to clash with residues in COX-1 to improve COX-2 selectivity.^{[1][2][3]}

SAR Decision Logic

The following diagram outlines how medicinal chemists utilize this scaffold to tune drug properties.



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Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 2-methyl and 7-methoxy substitutions.[1][2]

Handling and Stability

- Oxidative Sensitivity: Electron-rich indoles are prone to oxidation.[1][2][3] The 7-methoxy group increases electron density in the pyrrole ring, making it susceptible to air oxidation.[3]
 - Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
- Acid Sensitivity: While the 2-methyl group stabilizes the molecule against acid-catalyzed dimerization (a common issue with unsubstituted indoles), prolonged exposure to strong acids can still cause decomposition.[1][2]
- Safety: Indoles are generally irritants.[3] Use standard PPE.[3]

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